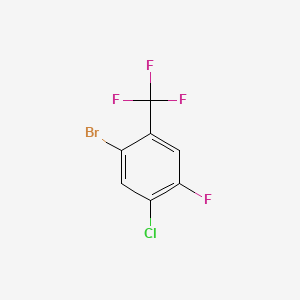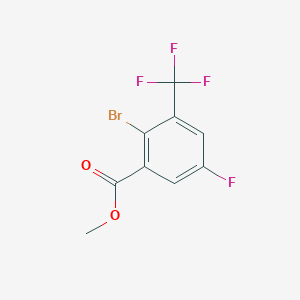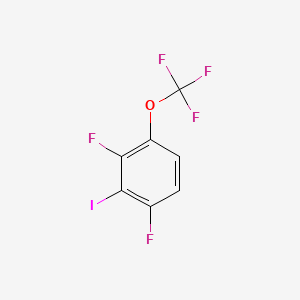
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5IO and a molecular weight of 323.99 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,3-difluorobenzene using iodine and a suitable oxidizing agent . The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxide reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity . The process typically requires specialized equipment to handle the reactive intermediates and by-products safely.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., nitric acid) are commonly used for iodination.
Nucleophilic Substitution: Trifluoromethoxide reagents are used for introducing the trifluoromethoxy group.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds .
科学的研究の応用
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the trifluoromethoxy group can influence the electronic properties of the benzene ring . These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Difluoro-2-iodobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Difluoro-4-iodobenzene: Similar structure but with different substitution pattern.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar structure but lacks the iodine atom.
Uniqueness
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable in various chemical and pharmaceutical applications .
特性
IUPAC Name |
1,3-difluoro-2-iodo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXJHSIMHXUJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3aR,4R,6S,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8175727.png)
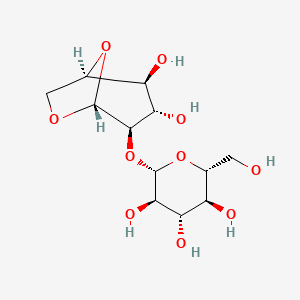
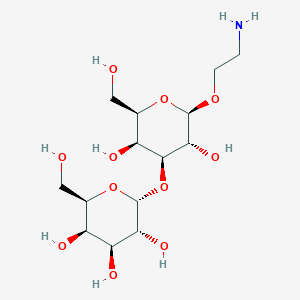
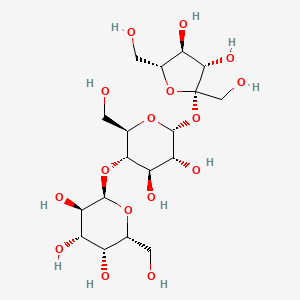
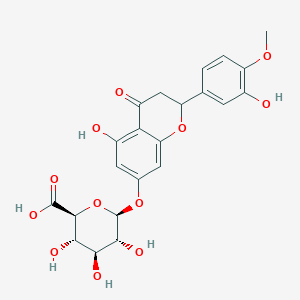
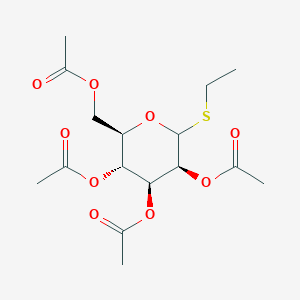
![[(2R,3R,4S,5R,6R)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B8175764.png)
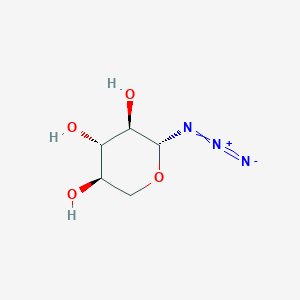
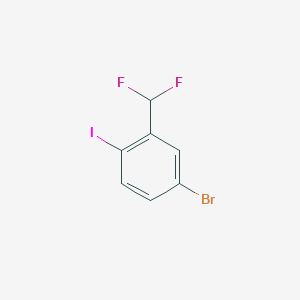
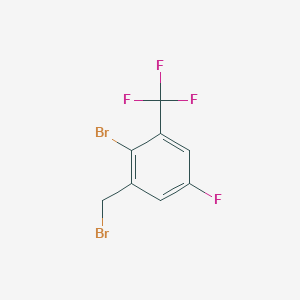
![[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8175789.png)
![[4-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8175792.png)
